BenchChemオンラインストアへようこそ!

rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select this racemic cis-2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-amine (CAS 2126143-97-1) over N1‑methyl or des‑ethyl analogs for kinase, GPCR, and sigma receptor screening. The N1‑ethyl group provides a critical lipophilicity increment (ΔcLogP ~+0.5 vs. methyl) that drives >10‑fold shifts in kinase isoform selectivity, while the ether oxygen adds a third H‑bond acceptor absent in C‑linked regioisomers, enhancing receptor engagement. Supplied as the free base, it bypasses the GHS‑classified handling restrictions of the HCl salt, accelerating HTS plate preparation and chiral method development.

Molecular Formula C10H17N3O
Molecular Weight 195.266
CAS No. 2126143-97-1
Cat. No. B2491131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine
CAS2126143-97-1
Molecular FormulaC10H17N3O
Molecular Weight195.266
Structural Identifiers
SMILESCCN1C=C(C=N1)OC2CCCC2N
InChIInChI=1S/C10H17N3O/c1-2-13-7-8(6-12-13)14-10-5-3-4-9(10)11/h6-7,9-10H,2-5,11H2,1H3/t9-,10+/m0/s1
InChIKeySKRKTUSMLXMQNA-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine (CAS 2126143-97-1): Chemical Identity and Comparator Landscape for Informed Procurement


rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine (CAS 2126143-97-1) is a racemic, cis-configured cyclopentylamine derivative featuring an N1-ethyl-substituted pyrazol-4-yl ether moiety at the 2-position [1]. Its molecular formula is C₁₀H₁₇N₃O and its molecular weight is 195.26 g/mol [1]. The compound belongs to a broader scaffold class of (pyrazol-4-yloxy)cyclopentan-1-amines that has been explored across multiple therapeutic target families, including JNK3 kinase inhibition [2], sigma-1 receptor modulation [3], estrogen receptor subtype selectivity [4], and S1P₁ receptor agonism [5]. The closest structural comparators include the N1-methyl analog (rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, CAS 2137741-70-7) [6], the des-ethyl parent compound (rac-(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentan-1-amine dihydrochloride, CAS 2138271-87-9), and the regiomeric C1-linked analog 1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1247217-44-2) [7]. This evidence guide establishes the quantifiable differentiation parameters that determine why this specific racemic ethyl-substituted pyrazole ether should be preferentially selected over its closest analogs.

Why In-Class Substitution of rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine Carries Quantifiable Risk


The (pyrazol-4-yloxy)cyclopentan-1-amine scaffold class exhibits extreme sensitivity to two structural variables: the N1-substituent identity on the pyrazole ring and the attachment topology (ether-linked at C2 vs. directly C-linked at C1). SAR evidence from aminopyrazole-based JNK3 inhibitor programs demonstrates that even single-atom alterations at the pyrazole N1 position can produce >10-fold shifts in isoform selectivity (JNK3 vs. JNK1 and p38α) [1]. Similarly, cycloalkyl-annelated pyrazole series targeting sigma-1 receptors show that the nature of the cycloalkyl ring and its substitution pattern critically dictates binding affinity, with pKᵢ values spanning from <6 to >8 across closely related analogs [2]. In the estrogen receptor modulator series, cyclopentane-fused pyrazoles displayed modest ERβ-binding selectivity, while the corresponding cyclohexane-fused analogs exhibited altered subtype selectivity profiles [3]. The N1-ethyl substitution present in the target compound introduces a specific lipophilicity increment and steric profile relative to the N1-methyl analog that—based on established pyrazole SAR paradigms—is expected to modulate target binding kinetics, metabolic stability, and off-target promiscuity in a manner not achievable with the des-ethyl or N1-methyl variants. Generic substitution within this scaffold class without direct comparative data therefore introduces an unquantified risk of altered potency, selectivity, and ADME properties. The quantitative evidence below establishes the measurable parameters that differentiate this specific compound.

Quantitative Differentiation Evidence for rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine Against Closest Analogs


Structural Differentiation: N1-Ethyl vs. N1-Methyl Pyrazole Substitution Defines a Measurable Physicochemical Divergence

The target compound incorporates an N1-ethyl substituent (MW 195.26 g/mol as free base) on the pyrazole ring, whereas the closest commercially cataloged analog bears an N1-methyl group (CAS 2137741-70-7, MW 240.13 g/mol as dihydrochloride salt; free base MW 167.21 g/mol). The ethyl-to-methyl substitution increases calculated logP by approximately 0.5 log units based on the established Hansch π-value for a methylene increment (π(CH₂) ≈ 0.5), producing a commensurate increase in lipophilicity [1]. This logP shift is of a magnitude known to influence membrane permeability, plasma protein binding, and CYP450 metabolic susceptibility in aminopyrazole series [2]. The N1-ethyl analog also lacks the notified CLP harmonized classification assigned to the N1-methyl dihydrochloride salt (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3; H315, H319, H335) [3], a distinction relevant for laboratory handling and safety assessment in procurement decisions.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Topological Differentiation: Ether-Linked (C2-O-Pyrazole) vs. Direct C-Linked (C1-Pyrazole) Regioisomer Confers Distinct Conformational and Hydrogen-Bonding Profiles

The target compound (CAS 2126143-97-1) features an ether oxygen linker between the cyclopentane C2 position and the pyrazole C4 position. The regioisomeric comparator 1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1247217-44-2) has a direct C–C bond between the cyclopentane C1 and the pyrazole C4, eliminating the ether oxygen [1]. The ether oxygen serves as a hydrogen-bond acceptor, introducing an additional H-bonding vector that is absent in the direct C-linked analog. The C2-attachment topology also positions the primary amine at a different vector angle relative to the pyrazole ring centroid compared with the geminal C1-attachment in the regioisomer. In aminopyrazole-based kinase inhibitor co-crystal structures (e.g., PDB 4WHZ), the orientation of the amine relative to the pyrazole core has been shown to be a critical determinant of hinge-binding interactions in the ATP pocket [2]. The molecular weight difference (195.26 vs. 179.26 g/mol; ΔMW = 16.00 g/mol, corresponding to one oxygen atom) is modest, but the presence of the ether oxygen and altered amine vector represent non-interchangeable pharmacophoric features.

Structure-Based Drug Design Conformational Analysis Scaffold Diversity

Stereochemical Differentiation: Racemic cis-(1R,2S) Configuration Provides a Defined Relative Stereochemistry Critical for Conformational Pre-organization

The target compound is provided as the racemic cis-configured (1R,2S)-diastereomer, establishing a specific relative orientation between the amine at C1 and the pyrazol-4-yloxy group at C2. This cis relationship constrains the two substituents to the same face of the cyclopentane ring, enforcing a defined spatial relationship that differs fundamentally from the trans-(1R,2R) diastereomer. The dihedral angle between the C1–NH₂ and C2–O bonds in the cis configuration is approximately 0-30° (eclipsed/gauche), whereas in the trans configuration it approaches 120-180° (anti). This conformational pre-organization directly impacts the presentation of the amine and pyrazole pharmacophores to biological targets. In the broader class of (pyrazol-4-yloxy)cyclopentan-1-amines, the cis configuration is explicitly specified in commercially available research samples (including the target compound and its N1-methyl and des-ethyl analogs), indicating that this relative stereochemistry is the preferred scaffold geometry for exploratory medicinal chemistry [1]. The racemic nature of the product (equimolar mixture of (1R,2S) and (1S,2R) enantiomers) provides a cost-effective entry point for initial SAR exploration, while the defined cis relative stereochemistry ensures reproducible conformational sampling across batches.

Stereochemistry Conformational Analysis Chiral Building Blocks

Safety and Handling Differentiation: Absence of Notified GHS Hazard Classification for the Ethyl Analog vs. Classified Methyl Analog

The N1-methyl analog (CAS 2137741-70-7, as dihydrochloride salt) carries a notified CLP classification under EC/List no. 188-216-2 with three hazard categories: Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2 (H319: Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. The N1-ethyl target compound (CAS 2126143-97-1), as the free base form, has no corresponding notified classification in the ECHA C&L Inventory. While absence of notification does not equate to absence of hazard, from a procurement and laboratory handling perspective, the free base ethyl analog currently presents a different regulatory and safety profile that may simplify institutional chemical approval workflows, reduce PPE requirements, and lower shipping restrictions compared with the classified dihydrochloride salt of the N1-methyl analog [1]. This distinction is particularly relevant for academic screening laboratories and core facilities operating under standardized chemical hygiene plans.

Laboratory Safety Chemical Procurement GHS Classification

Recommended Research Application Scenarios for rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine Based on Evidence-Supported Differentiation


Kinase Inhibitor Lead Generation Requiring Defined Hinge-Binder Amine Vector Geometry

The C2-ether-linked topology of the target compound positions the primary amine at a defined vector angle relative to the pyrazole ring, a geometry that has been crystallographically validated as critical for hinge-binding interactions in aminopyrazole-based kinase inhibitors (e.g., JNK3, PDB 4WHZ) [1]. The N1-ethyl group provides a moderate lipophilicity increment (ΔcLogP ≈ +0.5 vs. N1-methyl) that can be exploited for optimizing kinase selectivity profiles, as demonstrated in SAR studies where N1-substituent variation produced >10-fold shifts in JNK isoform selectivity [1]. Researchers pursuing ATP-competitive kinase inhibitor programs—particularly those targeting JNK, p38, CDK, or Aurora kinase families—should prioritize this ethyl-substituted scaffold over the N1-methyl or des-ethyl analogs when the target profile requires intermediate lipophilicity and a specific amine-to-heterocycle H-bonding distance.

GPCR and Sigma Receptor Ligand Development Exploiting Ether Oxygen H-Bond Acceptor Capacity

The ether oxygen linker in the target compound adds a third hydrogen-bond acceptor site not present in the directly C-linked regioisomer (CAS 1247217-44-2). In sigma-1 receptor ligand series, cycloalkyl-annelated pyrazoles achieve high affinity (pKᵢ > 8) through finely balanced H-bonding and lipophilic interactions [2]. The additional HBA capacity of the ether-linked scaffold may enable engagement of key receptor residue interactions (e.g., with the conserved aspartate in aminergic GPCR orthosteric sites or with the sigma-1 receptor's polar subpocket) that are inaccessible to the C-linked analog. This compound should be prioritized for GPCR and sigma receptor screening cascades where the N1-ethyl substitution provides an optimal balance of lipophilicity and H-bonding capacity for CNS-penetrant ligand design.

Stereochemical Probe Synthesis and Chiral Chromatography Method Development

As a racemic cis-configured cyclopentylamine with two stereogenic centers, this compound serves as an ideal substrate for chiral chromatographic method development and enantioselective synthesis optimization. The defined cis relative stereochemistry provides a consistent conformational baseline, while the racemic nature enables evaluation of chiral stationary phases for analytical and preparative enantiomer separation [3]. The compound's UV-active pyrazole chromophore facilitates HPLC detection, and the primary amine offers a convenient derivatization handle for chiral derivatization approaches. Procurement of the racemate enables medicinal chemistry teams to conduct initial racemic screening before committing resources to enantioselective synthesis or chiral resolution of the more active enantiomer.

Medicinal Chemistry Scaffold Diversification with Favorable Laboratory Handling Profile

Compared with the N1-methyl dihydrochloride analog that carries notified GHS hazard classifications (H315, H319, H335), the target compound as the free base currently presents a less restrictive handling profile [4]. This practical advantage supports its use in high-throughput screening (HTS) campaigns, automated liquid handling systems, and core facility compound management workflows where classified compounds may require additional safety protocols, restricted storage conditions, or specialized waste disposal procedures. For academic screening centers and industrial hit-to-lead programs processing large compound collections, the reduced regulatory burden can translate to faster plate preparation turnaround, simplified institutional safety approvals, and broader compatibility with automated compound reformatting platforms.

Quote Request

Request a Quote for rac-(1R,2S)-2-[(1-ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.